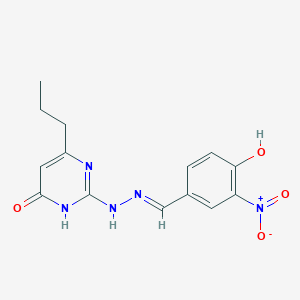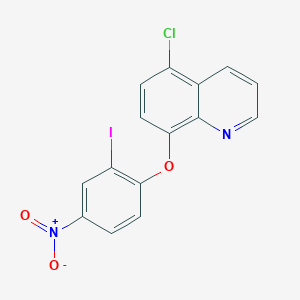![molecular formula C22H28N2O2S B6098179 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6098179.png)
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用機序
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide exerts its antitumor and immunomodulatory effects by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play important roles in the signaling pathways that regulate the proliferation, survival, and activation of cancer cells and immune cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also been shown to modulate the activity of immune cells, including T cells and B cells, which play important roles in the immune response to cancer and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide is its potent and selective inhibition of BTK and other kinases, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, like all experimental compounds, this compound has some limitations, including the need for further optimization and evaluation in clinical trials.
将来の方向性
There are several potential future directions for the development and evaluation of 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide as a therapeutic agent. These include the evaluation of its efficacy and safety in clinical trials, the development of combination therapies with other anticancer and immunomodulatory agents, and the exploration of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant antitumor and immunomodulatory activity in preclinical studies. While further research is needed to fully evaluate its therapeutic potential, this compound represents a promising new approach to the treatment of cancer and autoimmune diseases.
合成法
The synthesis of 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide involves several steps, including the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylpiperidine to form the corresponding amide. The resulting amide is then acetylated to give the final product, this compound.
科学的研究の応用
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown significant antitumor and immunomodulatory activity. In particular, this compound has been shown to inhibit the activity of various kinases that play important roles in tumor growth and immune cell function.
特性
IUPAC Name |
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(25)21-14-19(16-27-21)22(26)23(2)20-11-7-13-24(15-20)12-6-10-18-8-4-3-5-9-18/h3-5,8-9,14,16,20H,6-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYADFVLBYALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N(C)C2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)
![4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)morpholine](/img/structure/B6098100.png)
![methyl [5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6098106.png)
![1-(2-methoxy-5-{[methyl(2-phenylethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098107.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6098108.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6098111.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6098118.png)

![N,N-dimethyl-4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6098124.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-propylbenzoyl)piperazine](/img/structure/B6098145.png)
![2-[1-(2-fluorobenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098150.png)
![4-[4-(benzyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098161.png)
![2-(2-chlorophenoxy)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6098171.png)